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Compound of Interest

Compound Name: Acetophenone-d8

Cat. No.: B143793 Get Quote

An in-depth technical guide for researchers, scientists, and drug development professionals on

the properties, analysis, and applications of Acetophenone-d8.

This guide provides comprehensive technical information on Acetophenone-d8, a deuterated

analog of acetophenone. It is intended to serve as a valuable resource for professionals in

research and development, particularly in the fields of pharmaceuticals and analytical

chemistry.

Core Chemical Identifiers and Properties
Acetophenone-d8 is a stable, isotopically labeled form of acetophenone, where all eight

hydrogen atoms have been replaced with deuterium. This substitution makes it an ideal internal

standard for mass spectrometry-based quantitative analysis.
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Identifier Value

CAS Number 19547-00-3[1][2]

IUPAC Name
2,2,2-trideuterio-1-(2,3,4,5,6-

pentadeuteriophenyl)ethanone[3]

Synonyms
1-(Phenyl-2,3,4,5,6-d5)ethanone-2,2,2-d3,

Octadeuteroacetophenone[4]

Molecular Formula C₆D₅COCD₃[2]

Molecular Weight 128.20 g/mol

Physicochemical and Safety Data
A summary of the key physical and chemical properties, along with essential safety information,

is provided below.

Property Value

Appearance Colorless to slightly yellowish liquid

Boiling Point 202 °C (lit.)

Melting Point 19-20 °C (lit.)

Density 1.098 g/mL at 25 °C

Refractive Index n20/D 1.5322 (lit.)

Isotopic Purity ≥98 atom % D

Flash Point 76.0 °C (closed cup)

Hazard Classifications Acute Toxicity 4 (Oral), Eye Irritation 2

GHS Pictogram GHS07

Signal Word Warning

Hazard Statements
H302 (Harmful if swallowed), H319 (Causes

serious eye irritation)
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Synthesis of Acetophenone-d8
The synthesis of Acetophenone-d8 typically follows the principles of the Friedel-Crafts

acylation, a fundamental reaction in organic chemistry for forming carbon-carbon bonds with

aromatic rings.
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Figure 1. Simplified workflow for the Friedel-Crafts acylation synthesis of Acetophenone-d8.

A general protocol involves the reaction of deuterated benzene (Benzene-d6) with deuterated

acetyl chloride (Acetyl Chloride-d3) in the presence of a Lewis acid catalyst, such as aluminum

chloride (AlCl₃). The reaction proceeds through the formation of an acylium ion intermediate,

which is then attacked by the deuterated benzene ring to form the final product.

Experimental Protocols
Detailed methodologies for the analysis of Acetophenone-d8 are crucial for its application in

research and drug development. Below are representative protocols for High-Performance

Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
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High-Performance Liquid Chromatography (HPLC)
Analysis
HPLC is a robust technique for the quantification and purity assessment of acetophenone and

its deuterated analog.

Sample Preparation:

Accurately weigh and dissolve the Acetophenone-d8 sample in the mobile phase to a

known concentration.

Filter the sample solution through a 0.45 µm syringe filter prior to injection to prevent column

clogging.

Instrumentation and Conditions:

System: Standard HPLC system with a UV detector.

Column: Reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm.

Expected Retention Time: Approximately 5-7 minutes under these conditions. For Mass

Spectrometry detection, phosphoric acid in the mobile phase should be replaced with formic

acid.

Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis
GC-MS provides high sensitivity and selectivity, making it ideal for the trace analysis of

Acetophenone-d8, especially when used as an internal standard.

Sample Preparation:
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For liquid samples, dissolve the analyte and Acetophenone-d8 (as an internal standard) in

a suitable solvent like ethyl acetate or methanol.

For complex matrices, a solid-phase extraction (SPE) may be necessary to clean up the

sample.

Instrumentation and Conditions:

System: Standard GC-MS instrument.

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or an equivalent capillary

column.

Injection Mode: Splitless.

Injector Temperature: 250 °C.

Oven Temperature Program:

Initial temperature: 80 °C, hold for 2 minutes.

Ramp: Increase to 280 °C at a rate of 20 °C/min.

Hold: Maintain 280 °C for 5 minutes.

Mass Spectrometry Conditions:

Ionization Mode: Electron Impact (EI).

Ionization Energy: 70 eV.

Scan Range: m/z 40-400.

Selected Ion Monitoring (SIM) Ions for Acetophenone-d8: The molecular ion (m/z 128)

and characteristic fragment ions would be monitored for quantification.

Application in Pharmacokinetic Studies
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A primary application of Acetophenone-d8 is as an internal standard in pharmacokinetic (PK)

studies to ensure the accuracy and precision of the quantification of a target analyte.

Sample Preparation

LC-MS/MS Analysis

Data Processing

Biological Sample (e.g., Plasma)

Spike with Acetophenone-d8 (Internal Standard)

Extraction of Analyte and IS

HPLC Separation

Mass Spectrometry Detection

Calculate Peak Area Ratio (Analyte / IS)

Quantify against Calibration Curve

Determine Pharmacokinetic Parameters
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Figure 2. Workflow for the use of Acetophenone-d8 as an internal standard in a

pharmacokinetic study.

The workflow involves adding a known amount of Acetophenone-d8 to biological samples

containing the analyte of interest. Both the analyte and the internal standard are then extracted

and analyzed simultaneously. The ratio of the peak area of the analyte to the peak area of

Acetophenone-d8 is used to calculate the concentration of the analyte, which corrects for

variations in sample preparation and instrument response.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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